N-(5-bromo-3-methoxy-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-3-methoxy-2-methylphenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination of 3-methoxy-2-methylphenol
Starting Material: 3-methoxy-2-methylphenol
Reagent: Bromine (Br2)
Solvent: Acetic acid
Conditions: Room temperature
Product: 5-bromo-3-methoxy-2-methylphenol
-
Acetylation of 5-bromo-3-methoxy-2-methylphenol
Starting Material: 5-bromo-3-methoxy-2-methylphenol
Reagent: Acetic anhydride
Catalyst: Pyridine
Product: N-(5-bromo-3-methoxy-2-methylphenyl)acetamide
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes as described above but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the phenyl ring
-
Reduction
Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Conditions: Room temperature or slightly elevated temperatures
Products: Reduced derivatives of the acetamide moiety
-
Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Basic medium
Products: Substituted derivatives on the phenyl ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Amines in basic medium
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Amino or thiol derivatives
Scientific Research Applications
Chemistry
N-(5-bromo-3-methoxy-2-methylphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of diseases such as cancer, infections, or inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. It may be employed in the manufacture of dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of N-(5-bromo-3-methoxy-2-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The bromine atom and methoxy group on the phenyl ring can influence its binding affinity and selectivity towards these targets. The acetamide moiety may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methoxyphenyl)acetamide
- N-(5-chloro-3-methoxy-2-methylphenyl)acetamide
- N-(5-bromo-2-methoxy-3-methylphenyl)acetamide
Comparison
- N-(4-bromo-3-methoxyphenyl)acetamide : Similar structure but with the bromine atom at the 4-position. This positional difference can affect its reactivity and biological activity.
- N-(5-chloro-3-methoxy-2-methylphenyl)acetamide : Chlorine atom instead of bromine. Chlorine is less reactive than bromine, which may influence the compound’s chemical and biological properties.
- N-(5-bromo-2-methoxy-3-methylphenyl)acetamide : Similar structure but with the methoxy and methyl groups swapped. This change can alter the compound’s steric and electronic properties, affecting its reactivity and interactions with molecular targets.
Uniqueness
N-(5-bromo-3-methoxy-2-methylphenyl)acetamide is unique due to the specific arrangement of its substituents on the phenyl ring. The combination of a bromine atom, methoxy group, and methyl group in this particular configuration can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5-bromo-3-methoxy-2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6-9(12-7(2)13)4-8(11)5-10(6)14-3/h4-5H,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLXSQRBFYRRHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)Br)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646656 |
Source
|
Record name | N-(5-Bromo-3-methoxy-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-34-9 |
Source
|
Record name | N-(5-Bromo-3-methoxy-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.